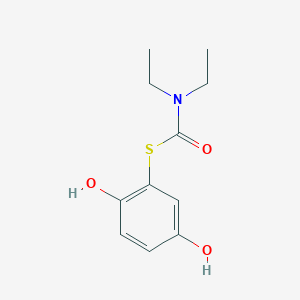
S-(2,5-dihydroxyphenyl) diethylthiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2,5-dihydroxyphenyl) diethylthiocarbamate, also known as DDC, is a chemical compound that has been widely used in scientific research for its ability to chelate copper ions. The compound was first synthesized in the early 1950s and has since been used in a variety of applications, including the study of neurological disorders, cancer, and other diseases. In
科学的研究の応用
S-(2,5-dihydroxyphenyl) diethylthiocarbamate has been used in a wide range of scientific research applications, including the study of neurological disorders, cancer, and other diseases. One of the most significant applications of this compound is its ability to chelate copper ions. Copper is an essential nutrient for many biological processes, but it can also be toxic in high concentrations. This compound can bind to copper ions and prevent them from causing damage to cells and tissues.
作用機序
S-(2,5-dihydroxyphenyl) diethylthiocarbamate works by binding to copper ions and forming a stable complex. This complex is then excreted from the body, preventing the copper ions from causing damage. In addition to its chelating properties, this compound has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its chelating, antioxidant, and anti-inflammatory properties, this compound has also been shown to have antitumor and neuroprotective effects. These effects are thought to be due to the compound's ability to regulate copper levels in the body.
実験室実験の利点と制限
One of the advantages of using S-(2,5-dihydroxyphenyl) diethylthiocarbamate in lab experiments is its ability to chelate copper ions. This makes it a useful tool for studying the effects of copper on biological processes. However, this compound also has some limitations. For example, it is not specific to copper and can also chelate other metal ions. This can make it difficult to interpret the results of experiments.
将来の方向性
There are many future directions for research on S-(2,5-dihydroxyphenyl) diethylthiocarbamate. One area of focus is the development of more specific chelators that can target copper ions without affecting other metal ions. Another area of research is the study of the compound's effects on neurological disorders such as Alzheimer's disease. Finally, there is also interest in exploring the use of this compound as a potential cancer treatment.
Conclusion
This compound is a chemical compound that has been widely used in scientific research for its ability to chelate copper ions. The compound has a range of applications, including the study of neurological disorders, cancer, and other diseases. This compound works by binding to copper ions and forming a stable complex, which is then excreted from the body. While this compound has some limitations, it remains a useful tool for studying the effects of copper on biological processes. There are many future directions for research on this compound, including the development of more specific chelators and the study of its effects on neurological disorders and cancer.
合成法
S-(2,5-dihydroxyphenyl) diethylthiocarbamate can be synthesized by reacting 2,5-dihydroxybenzyl alcohol with diethylamine and carbon disulfide. The resulting product is a yellow crystalline powder that is soluble in water and ethanol. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
特性
IUPAC Name |
S-(2,5-dihydroxyphenyl) N,N-diethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-3-12(4-2)11(15)16-10-7-8(13)5-6-9(10)14/h5-7,13-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOWMWIATNBIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)SC1=C(C=CC(=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
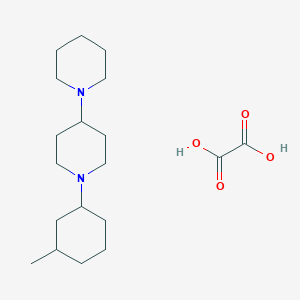
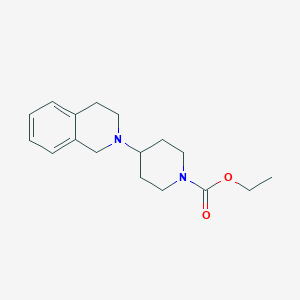
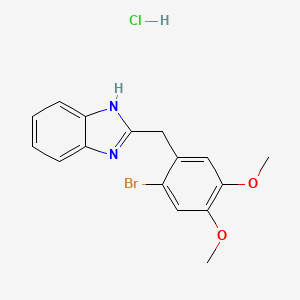
![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5179593.png)
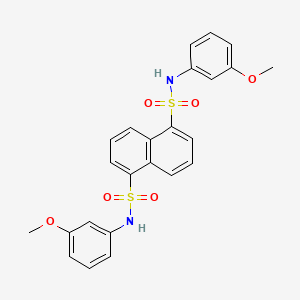
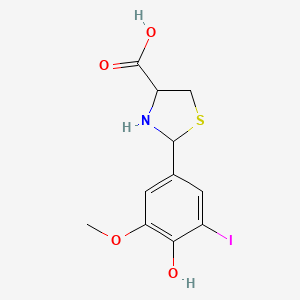
![4-[(2-hydroxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5179622.png)
![4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5179630.png)
